![molecular formula C20H23NO5S2 B2961829 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1798015-57-2](/img/structure/B2961829.png)
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by their sulfur-nitrogen functional group, making them crucial in various biological and chemical processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can be approached via multiple synthetic routes, typically involving multi-step organic reactions. One common pathway includes the nucleophilic aromatic substitution (S_NAr) reaction, where a phenylthiol group is introduced onto a tetrahydropyran ring. This is followed by a series of condensation and sulfonation reactions to attach the benzo-dioxine and sulfonamide moieties.
Industrial Production Methods: Industrial synthesis might employ more efficient catalytic methods and optimized reaction conditions to enhance yield and purity. This could involve using advanced techniques such as continuous flow reactors, where reagents are precisely controlled to ensure high-efficiency production.
化学反応の分析
Types of Reactions:
Oxidation: The phenylthiol group can undergo oxidation to form sulfone derivatives.
Reduction: Certain functional groups in the compound can be reduced under appropriate conditions, altering its chemical structure and potentially leading to different properties.
Substitution: Various substitution reactions can modify the phenylthiol or other aromatic rings, introducing new functional groups for specific applications.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions. Conditions vary but often include controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed: The reactions can yield a range of products, including sulfone derivatives from oxidation, reduced forms of the compound, and various substituted analogs that may exhibit different biological activities or properties.
科学的研究の応用
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has significant potential in several areas of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, it serves as a building block in the development of new organic compounds.
Biology: The compound's sulfonamide group makes it relevant in biochemical studies, particularly in enzyme inhibition and binding studies.
Medicine: It holds promise in pharmaceutical research due to its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: Applications in material science and chemical manufacturing, where its unique structure may contribute to the development of new materials or catalysts.
作用機序
The compound exerts its effects through the interaction of its sulfonamide group with biological targets. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, crucial for bacterial growth. In broader biochemical contexts, the compound may interact with various proteins and enzymes, influencing pathways related to its specific structural features.
類似化合物との比較
Similar Compounds: Compounds structurally related to N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide include other sulfonamides such as:
N-phenylsulfonamides
Benzodioxine derivatives
Thiophenyl-substituted compounds
Uniqueness: The uniqueness of this compound lies in its combination of the phenylthio group, tetrahydropyran ring, and benzo-dioxine moiety, which provides a distinctive framework for chemical reactivity and potential biological activity. This structural arrangement is not commonly found in other sulfonamides, making it a valuable subject of study for developing new chemical entities with tailored properties.
特性
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c22-28(23,17-6-7-18-19(14-17)26-13-12-25-18)21-15-20(8-10-24-11-9-20)27-16-4-2-1-3-5-16/h1-7,14,21H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUAZMHVNFNHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2961746.png)
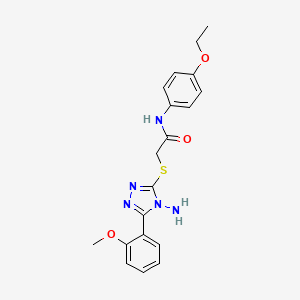
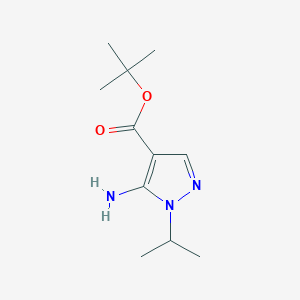
![2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2961750.png)
![2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2961752.png)
![4-cyclopropyl-6-(3-fluorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2961756.png)
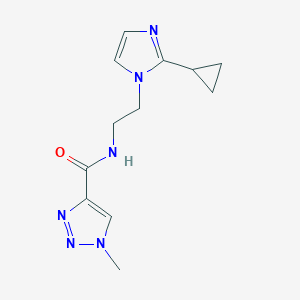
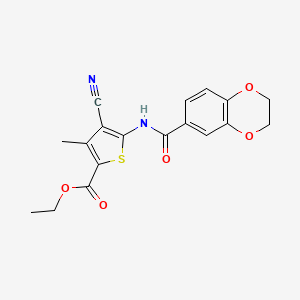
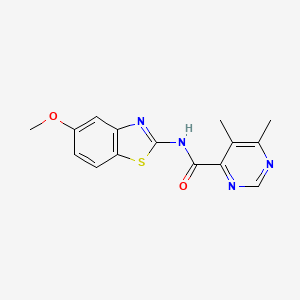
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-N,N-dimethylaniline](/img/structure/B2961764.png)
![2-(3-methylphenyl)-N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B2961766.png)
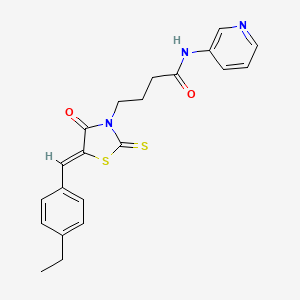
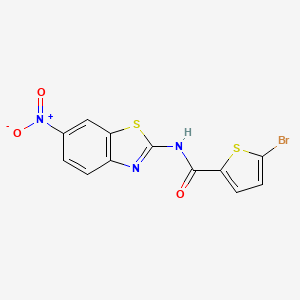
![(E)-N-(benzo[d]thiazol-2-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2961769.png)
